4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide
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Overview
Description
4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide is a chemical compound used primarily in proteomics research . This compound is characterized by its unique structure, which includes a triazine ring and a butyric acid moiety, making it a valuable tool in various scientific applications.
Preparation Methods
The synthesis of 4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide involves several steps. The starting materials typically include ethylsulfanyl derivatives and triazine precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the triazine ring and the attachment of the butyric acid group . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used in proteomics research to study protein interactions and functions . In medicine, this compound may be investigated for its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Mechanism of Action
The mechanism of action of 4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide involves its interaction with specific molecular targets. The triazine ring and butyric acid moiety play crucial roles in binding to these targets, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide can be compared with other similar compounds, such as:
4-(4-Methylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its reactivity and binding properties.
4-(4-Propylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid: The propylsulfanyl group in this compound may lead to different steric and electronic effects compared to the ethylsulfanyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(6-ethylsulfanyl-2,4-dihydro-1H-1,3,5-triazin-3-yl)butanoic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S.BrH/c1-2-15-9-10-6-12(7-11-9)5-3-4-8(13)14;/h2-7H2,1H3,(H,10,11)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORXBPPJBSMNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCN(CN1)CCCC(=O)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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